molecular formula C14H15BrN2O B2366249 2-bromo-N-(1-cyanocyclohexyl)benzamide CAS No. 1284044-92-3

2-bromo-N-(1-cyanocyclohexyl)benzamide

Cat. No.: B2366249
CAS No.: 1284044-92-3
M. Wt: 307.191
InChI Key: JCAJAOJPINICFT-UHFFFAOYSA-N
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Description

2-bromo-N-(1-cyanocyclohexyl)benzamide is an organic compound with the molecular formula C14H15BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and a cyanocyclohexyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-cyanocyclohexyl)benzamide typically involves the following steps:

    Bromination of Benzamide: Benzamide is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) to introduce a bromine atom at the ortho position of the benzene ring.

    Formation of Cyanocyclohexylamine: Cyclohexylamine is reacted with cyanogen bromide (BrCN) to form 1-cyanocyclohexylamine.

    Amidation Reaction: The brominated benzamide is then reacted with 1-cyanocyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-cyanocyclohexyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The benzamide moiety can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.

    Reduction: Formation of 2-bromo-N-(1-aminocyclohexyl)benzamide.

    Oxidation: Formation of 2-bromo-N-(1-cyanocyclohexyl)benzoic acid.

Scientific Research Applications

2-bromo-N-(1-cyanocyclohexyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-cyanocyclohexyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and nitrile groups can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(1-cyanocyclohexyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-bromo-N-(1-cyanocyclohexyl)phenylacetamide: Similar structure but with a phenylacetamide group.

    2-bromo-N-(1-cyanocyclohexyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group.

Uniqueness

2-bromo-N-(1-cyanocyclohexyl)benzamide is unique due to the presence of both bromine and nitrile functional groups, which can impart distinct chemical reactivity and biological activity. The combination of these groups in a single molecule allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-N-(1-cyanocyclohexyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-12-7-3-2-6-11(12)13(18)17-14(10-16)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAJAOJPINICFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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